Fmoc-Glu(AspG1)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

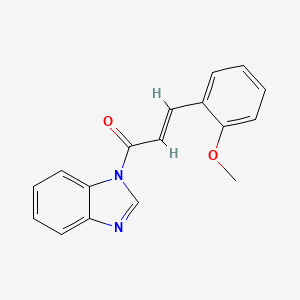

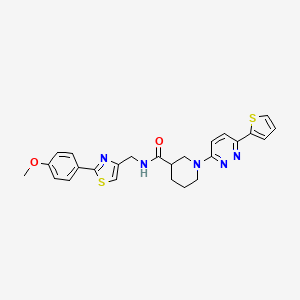

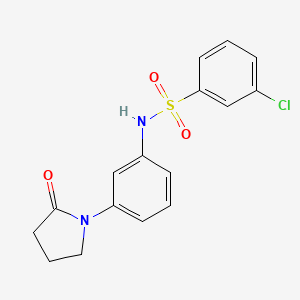

“Fmoc-Glu(AspG1)-OH” is a derivative of the amino acid glutamic acid. It is used in peptide synthesis, where it is known for its self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Synthesis Analysis

The synthesis of “this compound” typically involves a solid-phase peptide synthesis method known as Fmoc/tBu synthesis . This method uses a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The synthesis involves a series of competing reactions, and unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is known to promote hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the coupling of the second amino acid with the carboxyl group of the first amino acid, which is activated for amide bond formation through the generation of an activated ester or by reaction with a coupling reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely influenced by the Fmoc group. The hydrophobicity and aromaticity of the Fmoc group contribute to the self-assembly features of the compound .Scientific Research Applications

Fabrication of Functional Materials

“Fmoc-Glu(AspG1)-OH” is a type of Fmoc-modified amino acid that possesses eminent self-assembly features . These features make it an excellent building block for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, which is crucial in material fabrication .

Cell Cultivation

The self-assembling properties of “this compound” also make it useful in cell cultivation . The ability to form nanostructures with diverse morphologies provides a suitable environment for cell growth and development .

Bio-Templating

“this compound” can be used in bio-templating due to its self-assembly characteristics . It can form structures that serve as templates for the synthesis of other bio-inspired materials .

Optical Applications

The assembled structures of “this compound” have unique optical properties . This makes them suitable for use in various optical applications, such as in the development of sensors and imaging devices .

Drug Delivery

“this compound” can be used in drug delivery systems . The assembled structures can encapsulate drugs and deliver them to specific locations in the body .

Therapeutic and Antibiotic Properties

The structures formed by “this compound” have been found to possess therapeutic and antibiotic properties . This makes them potential candidates for the development of new therapeutic and antibiotic agents .

Mechanism of Action

Target of Action

Fmoc-Glu(AspG1)-OH is a modified amino acid, specifically a derivative of glutamic acid . It is used as a building block in the fabrication of functional materials .

Mode of Action

The mode of action of this compound is primarily through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . This compound is known for its eminent self-assembly features . It forms π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting self-assembly .

Biochemical Pathways

These include cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Pharmacokinetics

Its use in peptide synthesis suggests that these properties would be highly dependent on the specific context of its application .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. In the context of peptide synthesis, it facilitates the formation of complex structures through self-assembly . This can lead to the creation of functional materials with diverse applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the specific conditions under which peptide synthesis occurs, such as temperature, pH, and solvent used

Future Directions

properties

IUPAC Name |

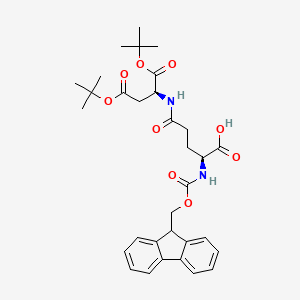

(2S)-5-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O9/c1-31(2,3)42-27(36)17-25(29(39)43-32(4,5)6)33-26(35)16-15-24(28(37)38)34-30(40)41-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-25H,15-18H2,1-6H3,(H,33,35)(H,34,40)(H,37,38)/t24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGWIYVIYJRCBP-DQEYMECFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)

![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)

![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)

![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)

![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)